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Executive Summary

This technical guide provides a comprehensive review of the available scientific literature
concerning the potential carcinogenicity of cyclohexylamine carbonate. Since
cyclohexylamine carbonate readily dissociates into cyclohexylamine, the focus of
toxicological and carcinogenic evaluation has been on the parent amine. Early studies in the
late 1960s and early 1970s, which initially raised concerns about a link between cyclamates
(which metabolize to cyclohexylamine) and bladder cancer in rodents, have not been
substantiated by numerous subsequent, more extensive long-term animal bioassays. The
current scientific consensus, supported by major international regulatory bodies, is that there is
no conclusive evidence to classify cyclohexylamine as a carcinogen. Genotoxicity studies have
yielded mixed results in vitro, but in vivo data do not indicate significant genotoxic potential.
This document synthesizes the key findings from long-term carcinogenicity and genotoxicity
studies, providing detailed data and experimental methodologies to inform a comprehensive
risk assessment.

Introduction: Cyclohexylamine Carbonate and its
Relation to Cyclohexylamine

Cyclohexylamine carbonate is an organic salt formed from the reaction of cyclohexylamine
and carbonic acid. In aqueous environments, it is expected to dissociate, releasing
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cyclohexylamine. Therefore, the toxicological profile of cyclohexylamine carbonate is
intrinsically linked to that of cyclohexylamine. Historically, the safety of cyclohexylamine came
under scrutiny due to its role as the primary metabolite of the artificial sweetener sodium
cyclamate. This guide will focus on the carcinogenicity data available for cyclohexylamine as
the toxicologically relevant moiety.

Long-Term Carcinogenicity Studies in Animal
Models

The potential carcinogenicity of cyclohexylamine has been investigated in several long-term
studies, primarily in rats and mice. The initial study that prompted concern has since been
followed by more comprehensive research that has failed to replicate the initial findings.

Pivotal Early Study: Price et al. (1970)

An early study reported the development of bladder tumors in rats fed a high-dose mixture of
sodium cyclamate and saccharin.[1][2] A smaller arm of this study investigated cyclohexylamine
alone.

» Key Finding: In a study where 50 rats were administered 15 mg/kg body weight/day of
cyclohexylamine sulfate for two years, one of the eight surviving males developed a tumor of
the urinary bladder.[1] No bladder tumors were observed in control rats.[1]

» Context and Limitations: The primary focus of the widely cited part of this research was on a
10:1 mixture of cyclamate and saccharin, which makes direct attribution of carcinogenicity to
cyclohexylamine challenging. The low survival rate in the cyclohexylamine-only group limits
the statistical power of this particular finding.

Subsequent Comprehensive Bioassays

Later, more extensive studies were conducted specifically to address the carcinogenicity of
cyclohexylamine, with results that contradicted the initial concerns.

e Oser et al. (1976): A two-year, multi-generational feeding study in rats at dosages up to 150
mg/kg/day found no evidence of bladder tumors.[3] While some non-neoplastic changes like
mucosal thickening of the bladder walls were noted at the highest dose, no tumorigenesis
was observed.[3]
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e Hardy et al. (1976): A long-term study in mice also reported no evidence of carcinogenicity.[4]

e Gaunt et al. (1974): A 90-day study in rats, while not a full carcinogenicity bioassay, provided
foundational toxicity data and did not indicate pre-neoplastic lesions at the doses tested.

Table 1: Summary of Quantitative Data from Long-Term
Carcinogenicity Studies on Cyclohexylamine
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Study
(Year)

Species
(Strain)

Compound

Dose
Levels
(mglkgl/day)

Duration

Key
Neoplastic
Findings
(Tumor
Incidence)

Price et al.
(1970)[1]

Rat
(Sprague-
Dawley)

Cyclohexyla
mine Sulfate

15

2 years

Bladder
Tumors: 1/8
(surviving
males) vs. 0

in controls.

Oser et al.
(1976)[3]

Rat (Not
Specified)

Cyclohexyla
mine HCI

0, 15, 50,
100, 150

2 years

All Tumors:
No
statistically
significant
increase in
any tumor
type. No
bladder
tumors were

observed.

Hardy et al.

(2976)[4]

Mouse (Not
Specified)

Cyclohexyla
mine HCI

0, 300, 1000,
3000 ppm (in
diet)

80 weeks

All Tumors:
No significant
difference in
the incidence
of tumors
between
control and
treated

groups.

Genotoxicity Assessment

The genotoxic potential of cyclohexylamine has been evaluated through a standard battery of
in vitro and in vivo tests. The overall weight of evidence suggests a lack of significant genotoxic
activity, particularly in whole-animal systems.
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Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene

mutations in bacteria.

e Findings: Cyclohexylamine has been tested in multiple Ames test studies and has been
consistently reported as negative for mutagenic activity in various strains of Salmonella
typhimurium (e.g., TA98, TA100, TA1535, TA1537), both with and without the addition of a
metabolic activation system (S9).[5]

In Vitro Chromosomal Aberration Assays

These assays evaluate the potential of a substance to induce structural damage to
chromosomes in cultured mammalian cells.

e Findings: The results for cyclohexylamine in in vitro chromosomal aberration assays have
been mixed. Some studies, particularly at high concentrations that may induce cytotoxicity,
have reported an increase in chromosomal aberrations in cell lines like Chinese Hamster
Ovary (CHO) cells. Other studies have reported negative results. This suggests a potential
for clastogenicity at high, likely cytotoxic, concentrations in vitro, which may not be relevant

to in vivo conditions.

In Vivo Genotoxicity Studies

In vivo assays are critical for assessing genotoxicity in a whole-animal system, which accounts

for metabolism and excretion.

e Findings: In vivo studies, such as the micronucleus test in rodents, have generally been
negative, indicating that cyclohexylamine does not induce chromosomal damage in the bone
marrow of treated animals under physiological conditions.

Table 2: Summary of Quantitative Data from
Genotoxicity Studies on Cyclohexylamine
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Concentration/ Metabolic

Assay Type Test System L. Result
Dose Range Activation (S9)
S. typhimurium Up to 5000 p ) ) )
Ames Test _ With & Without Negative
strains g/plate

Mixed (Negative

Chromosomal Chinese Hamster in some, positive
o e.g., 1000-5000 ] ] ]
Aberration (in Ovary (CHO) L With & Without at high
m
vitro) cells Ha concentrations in
others)
Chromosomal
Aberration (in Chinese Hamster  Not specified N/A Negative
Vivo)

Experimental Protocols and Visualizations

Protocol: Long-Term Carcinogenicity Bioassay in Rats
(Generalised)

Animal Model: Male and female Sprague-Dawley rats, approximately 6 weeks old at the start
of the study.

Acclimatization: Animals are acclimatized for at least one week before the study begins.

Group Allocation: Animals are randomly assigned to control and treatment groups (typically
50 animals per sex per group).

Dosing: Cyclohexylamine (as hydrochloride or sulfate salt) is administered in the diet or via
gavage daily for up to 2 years. Dose levels are determined from shorter-term toxicity studies.

In-life Observations: Daily clinical observations, weekly body weight and food consumption
measurements.

Pathology: At the end of the study, all animals undergo a full necropsy. A comprehensive set
of tissues from all animals is collected, preserved, and subjected to histopathological
examination by a qualified pathologist.
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o Data Analysis: Tumor incidence data are analyzed using appropriate statistical methods to
compare treated and control groups.
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Caption: High-level workflow of a 2-year rodent carcinogenicity bioassay.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

o Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) are used.

o Metabolic Activation: The assay is performed both with and without a liver S9 fraction (from
Aroclor- or phenobarbital-induced rats) to mimic mammalian metabolism.

o Exposure: Various concentrations of cyclohexylamine are mixed with the bacterial culture
and molten top agar.

e Plating: The mixture is poured onto minimal glucose agar plates.
 Incubation: Plates are incubated at 37°C for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have mutated back to being able to
synthesize histidine) is counted.

» Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in
the number of revertant colonies compared to the solvent control.
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Caption: General experimental workflow for the Ames test.

Mechanistic Considerations and Signaling
Pathways
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Given the overall negative findings in long-term carcinogenicity studies, research into specific
molecular mechanisms or signaling pathways for cyclohexylamine-induced cancer is limited.
The early hypothesis for bladder effects in rats centered on non-genotoxic mechanisms such
as chronic irritation or changes in urinary pH and composition at very high doses, which could
lead to cytotoxicity and regenerative hyperplasia. However, since these tumor findings were not
consistently reproduced, these mechanisms are considered hypothetical and likely not relevant
for human risk assessment at plausible exposure levels. There is no substantial evidence to
suggest that cyclohexylamine interacts with or modulates key cancer-related signaling
pathways (e.g., PI3K-Akt, MAPK, Wnt).

Regulatory Standing

« International Agency for Research on Cancer (IARC): Has not classified cyclohexylamine as
carcinogenic to humans.

o U.S. National Toxicology Program (NTP): Has not listed cyclohexylamine in its Report on
Carcinogens.

e U.S. Food and Drug Administration (FDA): Following the initial controversy, the use of
cyclamates as a food additive was banned in the U.S. However, this was a regulatory
decision based on the data available at the time and has been a subject of re-evaluation
petitions.

Conclusion

For the intended audience of researchers, scientists, and drug development professionals, the
weight of scientific evidence does not support the classification of cyclohexylamine, and by
extension cyclohexylamine carbonate, as a carcinogen. The initial findings of bladder tumors
in rats have not been replicated in more comprehensive, well-controlled studies. Furthermore,
the genotoxicity profile of cyclohexylamine does not indicate a significant risk, particularly from
in vivo data. While high concentrations in some in vitro systems may show activity, this is not
uncommon and often not predictive of in vivo carcinogenicity. Therefore, based on the current
body of evidence, cyclohexylamine carbonate is not considered to pose a carcinogenic
hazard to humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1583402?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/976885/
https://pubmed.ncbi.nlm.nih.gov/976885/
https://pubmed.ncbi.nlm.nih.gov/5411626/
https://pubmed.ncbi.nlm.nih.gov/5411626/
https://pubmed.ncbi.nlm.nih.gov/941164/
https://pubmed.ncbi.nlm.nih.gov/941164/
https://cebs.niehs.nih.gov/cebs/study/002-01928-0001-0000-3
https://cebs.niehs.nih.gov/cebs/study/002-01928-0001-0000-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928841/
https://www.benchchem.com/product/b1583402#potential-carcinogenicity-of-cyclohexylamine-carbonate
https://www.benchchem.com/product/b1583402#potential-carcinogenicity-of-cyclohexylamine-carbonate
https://www.benchchem.com/product/b1583402#potential-carcinogenicity-of-cyclohexylamine-carbonate
https://www.benchchem.com/product/b1583402#potential-carcinogenicity-of-cyclohexylamine-carbonate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583402?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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